molecular formula C26H18 B13641357 9-([1,1'-Biphenyl]-3-yl)anthracene

9-([1,1'-Biphenyl]-3-yl)anthracene

Cat. No.: B13641357
M. Wt: 330.4 g/mol
InChI Key: ULJLXLBFWIIZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-([1,1’-Biphenyl]-3-yl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a biphenyl group at the 9-position of anthracene enhances its photophysical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-Biphenyl]-3-yl)anthracene typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of anthracene with biphenyl derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 9-([1,1’-Biphenyl]-3-yl)anthracene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-([1,1’-Biphenyl]-3-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-([1,1’-Biphenyl]-3-yl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-([1,1’-Biphenyl]-3-yl)anthracene exerts its effects involves its ability to absorb and emit light. The compound’s photophysical properties are attributed to the extended conjugation provided by the biphenyl group. This allows for efficient energy transfer and fluorescence, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-([1,1’-Biphenyl]-3-yl)anthracene is unique due to the presence of the biphenyl group, which enhances its photophysical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and efficient energy transfer .

Properties

IUPAC Name

9-(3-phenylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-2-9-19(10-3-1)20-13-8-14-23(17-20)26-24-15-6-4-11-21(24)18-22-12-5-7-16-25(22)26/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJLXLBFWIIZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.